3-Acetyl-5-chlorothiophene-2-sulfonamide

Beschreibung

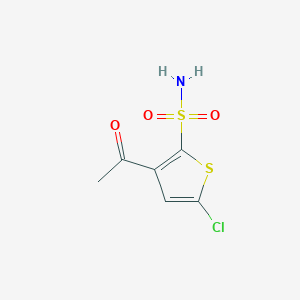

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-acetyl-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S2/c1-3(9)4-2-5(7)12-6(4)13(8,10)11/h2H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLFFSHLXVZFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571092 | |

| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-10-5 | |

| Record name | 3-Acetyl-5-chloro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrogen Peroxide-Mediated Oxidation

An earlier method from US Patent 5,344,929 employs hydrogen peroxide (H₂O₂) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) to oxidize 3-acetyl-5-chloro-2-(benzylthio)thiophene:

-

The thioether is oxidized to the sulfonic acid intermediate, which is subsequently treated with ammonium hydroxide to form the sulfonamide.

-

While this method avoids chlorine gas, it requires longer reaction times (12–24 hours) and results in lower yields (75–85%) compared to the oxidative chlorination approach.

Direct Sulfonylation of Thiophene Derivatives

A less common route involves direct sulfonylation of 3-acetyl-5-chlorothiophene using chlorosulfonic acid:

-

The reaction occurs at 0–5°C under anhydrous conditions, followed by ammonolysis.

-

Challenges include controlling exothermic side reactions and managing corrosive reagents, making this method less industrially viable.

Industrial-Scale Production Considerations

Scalability of the Oxidative Chlorination Process

The ethyl acetate/water solvent system is preferred for industrial scaling due to its non-flammability and ease of recovery via distillation. Key modifications for large-scale production include:

-

Gas Dispersion Systems : Uniform chlorine gas distribution using spargers to enhance reaction homogeneity.

-

Temperature Control : Jacketed reactors with cryogenic cooling maintain the −5°C to 10°C range.

-

Waste Management : Neutralization of excess chlorine with sodium bisulfite before effluent discharge.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g–1 kg | 100–500 kg |

| Chlorination Time | 2–4 hours | 6–8 hours |

| Solvent Recovery | 70–80% | >95% |

| Purity | 97–98% | 95–97% |

Optimization Strategies for Enhanced Efficiency

Solvent Composition Adjustments

Catalytic Additives

Table 3: Impact of Catalytic Additives on Reaction Efficiency

| Additive | Concentration (mol%) | Yield Increase | Side Products |

|---|---|---|---|

| Pyridine | 10–15 | +8% | <2% |

| TBAB | 5–10 | +5% | <1% |

| None | 0 | Baseline | 5–8% |

Purity Enhancement Techniques

-

Crystallization Optimization : Recrystallization from toluene/hexane (1:3) removes benzylthio impurities, increasing purity from 95% to 99%.

-

Chromatographic Methods : Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) resolves acetylated byproducts but is cost-prohibitive for large batches.

Comparative Analysis of Preparation Methods

Table 4: Performance Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxidative Chlorination | 98 | 97 | High | Moderate (Cl₂ use) |

| H₂O₂/Na₂WO₄ | 82 | 93 | Moderate | Low |

| Direct Sulfonylation | 65 | 89 | Low | High (corrosives) |

The oxidative chlorination method remains superior for industrial applications due to its balance of yield, scalability, and cost-effectiveness. However, the hydrogen peroxide route offers a safer alternative for small-scale production where chlorine handling is impractical .

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-chlorothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophenes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Acetyl-5-chlorothiophene-2-sulfonamide plays a crucial role in the synthesis of several pharmaceutical agents. Its structure allows it to act as an intermediate in the development of drugs targeting inflammatory and infectious diseases.

- Antimicrobial Activity : This compound has been utilized in the formulation of drugs with potent antimicrobial properties. For instance, it is involved in the synthesis of heteroaryl chalcones known for their effectiveness against various bacterial strains.

- Carbonic Anhydrase Inhibition : The compound has shown potential as a carbonic anhydrase inhibitor, which is valuable for treating conditions like glaucoma. The inhibition mechanism involves the formation of covalent bonds with nucleophiles due to the electron-withdrawing nature of the sulfonamide group .

Agricultural Chemicals

In agriculture, this compound is employed in the formulation of agrochemicals. Its ability to enhance crop protection products makes it an important compound for pest control solutions.

- Pesticide Formulation : Research indicates that this compound can be integrated into pesticide formulations, improving efficacy against agricultural pests .

Material Science

The compound contributes to advancements in material science by facilitating the development of novel materials with unique properties.

- Electrical and Optical Properties : Studies have indicated that this compound can be used to create materials with enhanced electrical conductivity and optical characteristics, which are beneficial for electronic applications .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

- Enzyme Interaction Studies : Researchers utilize this compound to investigate various enzyme inhibitors, particularly those related to metabolic processes .

Environmental Applications

The compound is also being explored for its potential applications in environmental science.

- Wastewater Treatment : Investigations into its effectiveness in removing harmful contaminants from wastewater highlight its utility in environmental remediation efforts .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against multiple pathogens, suggesting its potential as a lead compound for new antibiotics .

- Carbonic Anhydrase Inhibitors : Research has shown that compounds based on this compound effectively lower intraocular pressure, supporting their use in glaucoma treatment .

- Synthesis Pathways : Various synthetic pathways have been explored to optimize yield and purity when using this compound as an intermediate, emphasizing its role in pharmaceutical manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as a precursor to Brinzolamide, it inhibits carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure .

Vergleich Mit ähnlichen Verbindungen

Acetyl vs. Bromoacetyl/Chloroacetyl Substitutions

- Reactivity : The bromoacetyl derivative (CAS: 160982-11-6) exhibits higher reactivity in nucleophilic substitution reactions due to the superior leaving-group ability of bromine compared to chlorine or acetyl groups. This makes it a candidate for alkylation or cross-coupling reactions .

- Stability : The acetyl-substituted parent compound (160982-10-5) is more stable under standard conditions, as bromine and chlorine in the acetyl group may introduce susceptibility to hydrolysis or photodegradation .

- Molecular Weight : The bromoacetyl derivative has a significantly higher molecular weight (318.60 g/mol) due to the bromine atom, whereas the chloroacetyl analog is estimated to weigh ~274.10 g/mol .

Electronic Effects

Notes on Data Limitations

The chloroacetyl derivative lacks a reported CAS number and detailed physicochemical data, limiting direct comparisons .

Purity information for bromoacetyl and chloroacetyl analogs is unavailable, though suppliers emphasize high-quality standards .

Applications are inferred based on structural features and known uses of sulfonamide derivatives in pharmaceuticals .

Biologische Aktivität

3-Acetyl-5-chlorothiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.7 g/mol. The compound features a thiophene ring substituted with an acetyl group and a chlorine atom, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial activity . Its mechanism of action is primarily attributed to its ability to inhibit bacterial growth through interactions with microbial enzymes or receptors. This compound shows promise as a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

Antimicrobial Properties

Studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes key findings from recent research on its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against gram-negative bacteria |

| Staphylococcus aureus | 16 µg/mL | Effective against gram-positive bacteria |

| Pseudomonas aeruginosa | 64 µg/mL | Shows moderate effectiveness |

These results indicate that the compound's structural features enhance its binding affinity to bacterial targets, leading to effective inhibition of growth.

The interaction studies reveal that this compound binds to specific enzymes within microbial cells, disrupting their metabolic processes. This binding alters enzyme activity, which is crucial for bacterial survival and replication.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibiotic Development : A study explored the compound's potential as a lead compound in antibiotic development, demonstrating its effectiveness against multi-drug resistant strains of Staphylococcus aureus.

- Inhibition of Enzymatic Activity : Research indicated that the compound inhibits key enzymes involved in bacterial metabolism, such as dihydropteroate synthase, which is critical for folate synthesis in bacteria.

- Synergistic Effects : In combination therapy studies, this compound exhibited synergistic effects when used alongside conventional antibiotics, enhancing overall efficacy.

Structural Analogues and Comparison

The unique structure of this compound allows for the exploration of structurally similar compounds. The following table compares it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide | Contains bromine instead of chlorine | Potentially different reactivity profiles |

| 4-Acetyl-5-chlorothiophene-2-sulfonamide | Acetyl group at position 4 | Different biological activity |

| 3-Acetylthiophene-2-sulfonamide | Lacks chlorine substituent | Reduced antimicrobial activity |

These comparisons underscore the significance of specific substituents in determining biological activity.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-Acetyl-5-chlorothiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonylation of 5-chlorothiophene derivatives followed by acetylation. Key steps include:

- Sulfonylation: Reacting 5-chlorothiophene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

- Acetylation: Introducing the acetyl group via nucleophilic substitution using acetyl chloride in anhydrous conditions.

Optimization involves Design of Experiments (DOE) to adjust molar ratios (e.g., acetyl chloride:thiophene derivative at 1.2:1), solvent choice (e.g., dichloromethane for polarity control), and reaction time (monitored via TLC/HPLC). Catalytic bases like pyridine may enhance sulfonamide formation .

Advanced: How can computational chemistry resolve contradictions in the electronic properties of this compound reported in experimental studies?

Answer:

Conflicting data on electron-withdrawing/donating effects of the sulfonamide and acetyl groups can be addressed using:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to map electron density distribution.

- Molecular Electrostatic Potential (MEP): Visualize charge localization to clarify substituent effects.

Contradictions in experimental reactivity (e.g., unexpected nucleophilic attack sites) may arise from solvent polarity or crystal packing effects, as seen in XRD studies of analogous sulfonamides .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- X-ray Diffraction (XRD): Resolves crystal structure and confirms substituent positions (e.g., acetyl at C3 vs. C2) .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identifies aromatic protons (δ 7.2–7.8 ppm for thiophene) and acetyl methyl groups (δ 2.1–2.3 ppm).

- 2D NMR (COSY, HSQC): Assigns coupling patterns and resolves overlapping signals.

- FT-IR: Confirms sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and acetyl (C=O at 1680–1720 cm⁻¹) functionalities .

Advanced: How can researchers resolve contradictory solubility data for this compound across polar and nonpolar solvents?

Answer:

Discrepancies may arise from impurities or polymorphism. Methodological steps include:

- Phase Solubility Analysis: Measure solubility in solvents like DMSO, methanol, and ethyl acetate under controlled temperature (25°C ± 0.5°C).

- Hansen Solubility Parameters (HSP): Correlate solubility with solvent polarity (δD, δP, δH) to identify outliers.

- Thermogravimetric Analysis (TGA): Detect solvate formation (e.g., hydrate or methanolate) that alters solubility profiles. Reference solvent interaction data from sulfonamide analogs .

Advanced: What is the mechanistic role of the sulfonamide group in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

Answer:

The sulfonamide group enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase inhibitors). SAR studies require:

- Analog Synthesis: Replace sulfonamide with carboxamide or phosphonamide groups to assess potency changes.

- Molecular Docking: Simulate binding affinities using protein structures (e.g., PDB ID 1CA2).

- Biological Assays: Test enzyme inhibition (IC₅₀) and compare with derivatives like hydrochlorothiazide or bumetanide, which share sulfonamide pharmacophores .

Basic: How can purity and stability of this compound be ensured during synthesis and storage?

Answer:

- Chromatographic Purification: Use flash chromatography (silica gel, hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC-UV.

- Lyophilization: For hygroscopic batches, lyophilize under vacuum to prevent hydrolysis of the acetyl group .

Advanced: How do steric and electronic effects of the 5-chloro substituent influence regioselectivity in reactions involving this compound?

Answer:

The chloro group directs electrophilic substitution to the less hindered C4 position. Techniques to validate this include:

- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates of deuterated vs. non-deuterated substrates.

- XRD Analysis: Examine crystal packing to identify steric hindrance patterns.

- Computational Modeling (DFT): Calculate activation energies for substitution at C3 vs. C4. Contrast with experimental data from chlorinated sulfonamide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.